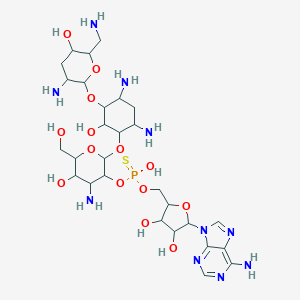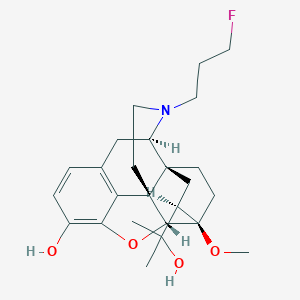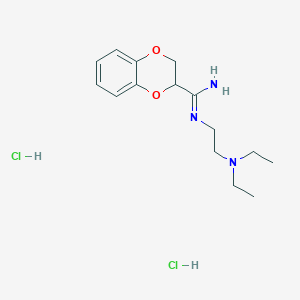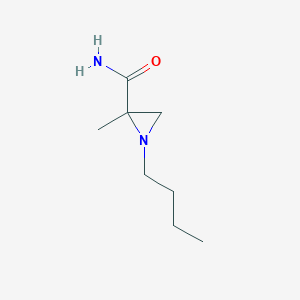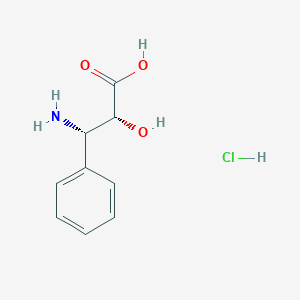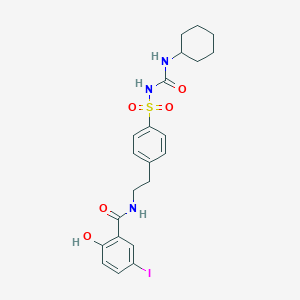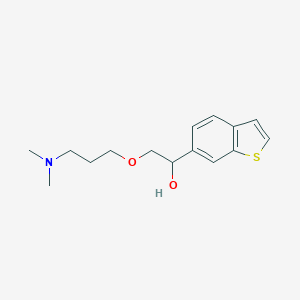
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a synthetic analog of the natural compound 1-methyl-4-(1-methylethyl)-2-imidazolin-2-one (GABA), which is an important neurotransmitter in the central nervous system. DMPT has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol exerts its effects through its interaction with GABA receptors in the central nervous system. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol binds to the GABA receptor and enhances the activity of GABA, leading to an increase in the inhibitory neurotransmitter activity and a decrease in the excitatory neurotransmitter activity. This results in a sedative and anxiolytic effect, which has been shown to improve feed intake and growth performance in animals.
Biochemische Und Physiologische Effekte
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to have various biochemical and physiological effects, including an increase in feed intake and growth performance in animals, an improvement in the quality of meat and eggs in poultry, and an improvement in the survival rate and growth performance of fish in aquaculture. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has also been shown to have a sedative and anxiolytic effect, making it a potential candidate for further research in medicine.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. However, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol, including its potential use as a sedative and anxiolytic agent in medicine, its use as a growth promoter in agriculture and aquaculture, and its potential to improve the quality of meat and eggs in poultry. Further research is needed to determine the optimal dosage and administration of alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol and to investigate its potential side effects and toxicity.
Synthesemethoden
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol can be synthesized through a multi-step process involving several reactions, including the reaction of benzo[b]thiophene-6-carboxaldehyde with 3-dimethylaminopropylmagnesium bromide, followed by the reaction of the resulting intermediate with formaldehyde and reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been extensively studied for its potential applications in various fields. In agriculture, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to improve feed intake and growth performance in various animal species, including pigs, chickens, and fish. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has also been shown to improve the quality of meat and eggs in poultry. In aquaculture, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to improve the survival rate and growth performance of various fish species, including tilapia and catfish. In medicine, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been studied for its potential use as a sedative and anxiolytic agent.
Eigenschaften
CAS-Nummer |
131965-14-5 |
|---|---|
Produktname |
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol |
Molekularformel |
C15H21NO2S |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-(1-benzothiophen-6-yl)-2-[3-(dimethylamino)propoxy]ethanol |
InChI |
InChI=1S/C15H21NO2S/c1-16(2)7-3-8-18-11-14(17)13-5-4-12-6-9-19-15(12)10-13/h4-6,9-10,14,17H,3,7-8,11H2,1-2H3 |
InChI-Schlüssel |
MYEQGSQJPQAJRB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOCC(C1=CC2=C(C=C1)C=CS2)O |
Kanonische SMILES |
CN(C)CCCOCC(C1=CC2=C(C=C1)C=CS2)O |
Synonyme |
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



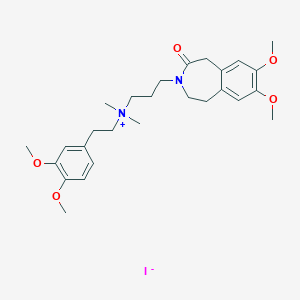


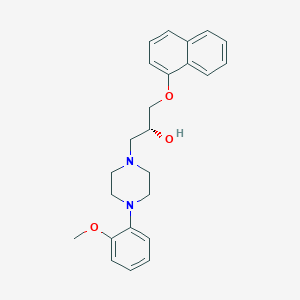
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
